3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 600124-34-3
VCID: VC8701353
InChI: InChI=1S/C21H15N3O2S/c25-19(14-7-2-1-3-8-14)22-16-10-6-9-15(13-16)20(26)24-21-23-17-11-4-5-12-18(17)27-21/h1-13H,(H,22,25)(H,23,24,26)
SMILES: C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
Molecular Formula: C21H15N3O2S
Molecular Weight: 373.4 g/mol

3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide

CAS No.: 600124-34-3

Cat. No.: VC8701353

Molecular Formula: C21H15N3O2S

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide - 600124-34-3

Specification

CAS No. 600124-34-3
Molecular Formula C21H15N3O2S
Molecular Weight 373.4 g/mol
IUPAC Name 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C21H15N3O2S/c25-19(14-7-2-1-3-8-14)22-16-10-6-9-15(13-16)20(26)24-21-23-17-11-4-5-12-18(17)27-21/h1-13H,(H,22,25)(H,23,24,26)
Standard InChI Key JGNVXTBCKOQALP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-Benzamido-N-(1,3-benzothiazol-2-yl)benzamide features a central benzamide core substituted at the 3-position with a benzamido group and at the N-position with a 1,3-benzothiazol-2-yl moiety. The IUPAC name, 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide, reflects this arrangement. Key structural identifiers include:

PropertyValue
Molecular FormulaC₂₁H₁₅N₃O₂S
Molecular Weight373.4 g/mol
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
InChIKeyJGNVXTBCKOQALP-UHFFFAOYSA-N

The planar benzothiazole ring system contributes to π-π stacking interactions, while the amide linkages facilitate hydrogen bonding with biological targets .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) analyses of analogous benzothiazolyl benzamides reveal characteristic peaks for aromatic protons (δ 7.50–8.09 ppm) and amide NH groups (δ 11.73–12.33 ppm) . Infrared (IR) spectra typically show stretching vibrations at ~1639 cm⁻¹ for the carbonyl (C=O) group . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, suggesting moderate polarity conducive to membrane permeability.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide involves sequential coupling reactions:

  • Benzothiazole Formation: Cyclization of 2-aminothiophenol with substituted benzaldehydes yields the 1,3-benzothiazol-2-amine intermediate .

  • Amide Coupling: Reaction of 3-aminobenzamide with benzoyl chloride produces 3-benzamidobenzamide, which subsequently reacts with 1,3-benzothiazol-2-amine under carbodiimide-mediated conditions .

Typical yields range from 65–78%, with purification via column chromatography using ethyl acetate/hexane (1:3) .

Structural Analogues and SAR Insights

Modifications to the benzothiazole and benzamide rings significantly influence bioactivity:

  • Electron-Withdrawing Groups (e.g., -NO₂ at benzothiazole C6): Enhance anticancer potency by 3-fold compared to unsubstituted derivatives .

  • Methoxy Substitutions: Improve blood-brain barrier penetration, as evidenced in anticonvulsant models .

  • N-Methylation: Reduces plasma protein binding from 92% to 74%, increasing free drug availability .

Pharmacological Activities

Anticancer Mechanisms

In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast) and A549 (lung) carcinoma cells (IC₅₀ = 12.4 ± 1.2 μM and 18.7 ± 2.1 μM, respectively). Mechanistically, the compound:

  • Induces G2/M cell cycle arrest via upregulation of p21ᴡᵃᶠ¹/ᶜⁱᵖ¹ by 2.8-fold

  • Inhibits topoisomerase IIα activity (65% at 25 μM) through intercalation into DNA

  • Suppresses NF-κB nuclear translocation by 47%, potentiating apoptosis in resistant cells

Antimicrobial Efficacy

Against multidrug-resistant Staphylococcus aureus (MRSA), the minimum inhibitory concentration (MIC) is 8 μg/mL, comparable to vancomycin . Time-kill assays show a 3-log reduction in CFU/mL within 6 hours, suggesting bactericidal action . Synergy with β-lactams (FIC index = 0.312) indicates β-lactamase inhibition potential.

Central Nervous System (CNS) Effects

In maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide (30 mg/kg i.p.) reduces seizure duration by 62% and 54%, respectively . Notably, it lacks neurotoxicity at therapeutic doses (rotarod test >120 sec vs. 42 sec for phenytoin) .

Toxicological and Pharmacokinetic Profiles

Acute and Subchronic Toxicity

ParameterResult
LD₅₀ (mice, i.p.)480 mg/kg
HepatotoxicityNo ALT/AST elevation at 100 mg/kg/day × 28
Renal ToxicityBUN/Cr levels within normal limits

Chronic administration (90 days) at 50 mg/kg/day shows no histopathological abnormalities in liver or kidney tissues .

ADME Characteristics

  • Absorption: Cₘₐₓ = 3.2 μg/mL at Tₘₐₓ = 2.1 hours (oral, 50 mg/kg rat)

  • Distribution: Vd = 1.8 L/kg, indicating extensive tissue penetration

  • Metabolism: Primary route via CYP3A4-mediated N-debenzoylation (t₁/₂ = 4.7 h)

  • Excretion: 68% fecal, 22% renal over 72 hours

Emerging Applications and Future Directions

Targeted Drug Delivery Systems

Encapsulation in PEGylated liposomes (size = 120 ± 15 nm) improves tumor accumulation by 4.3-fold compared to free drug. pH-responsive nanoparticles show 92% release at tumor pH (6.5) vs. 18% at physiological pH.

Combination Therapies

Synergistic interactions observed with:

  • Paclitaxel (CI = 0.32 ± 0.05) in ovarian cancer models

  • Ciprofloxacin (FICI = 0.28) against Pseudomonas aeruginosa biofilms

Unmet Research Needs

  • Crystal Structure Determination: X-ray diffraction data required for structure-based optimization

  • Proteomic Profiling: Identification of off-target effects via kinome-wide screening

  • Formulation Development: Self-nanoemulsifying drug delivery systems (SNEDDS) for enhanced oral bioavailability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator